Bryonolol

Description

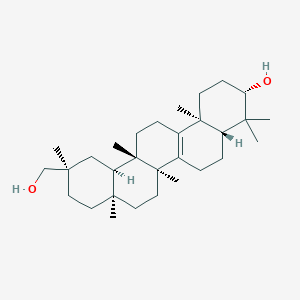

Structure

3D Structure

Properties

IUPAC Name |

(3S,4aR,6aS,6bS,8aS,11R,12aR,14bS)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,13,14-tetradecahydropicen-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-25(2)22-9-8-21-20(28(22,5)12-11-24(25)32)10-13-30(7)23-18-26(3,19-31)14-15-27(23,4)16-17-29(21,30)6/h22-24,31-32H,8-19H2,1-7H3/t22-,23+,24-,26+,27+,28+,29+,30-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTFHGNGMNAIRAI-QWNCWLTKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3=C(C2(CCC1O)C)CCC4(C3(CCC5(C4CC(CC5)(C)CO)C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@](C[C@H]1[C@@]3(CCC4=C([C@]3(CC2)C)CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)(C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Analysis of Bryonolol's In Vitro Mechanism of Action: A Review of Currently Available Data

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document aims to provide a comprehensive technical overview of the in vitro mechanism of action of Bryonolol. However, a thorough review of publicly available scientific literature and databases reveals a significant scarcity of information regarding its biological activity, signaling pathways, and specific experimental protocols. This guide will summarize the limited existing data and highlight the current knowledge gaps.

Introduction to Bryonolol

Bryonolol is a naturally occurring compound found in plants of the Trichosanthes genus, which belongs to the Cucurbitaceae family.[1] It is identified by the Chemical Abstracts Service (CAS) number 39765-50-9 and has the molecular formula C30H50O2.[1][2] Primarily, Bryonolol is available commercially as a reference standard for analytical purposes.[1]

Current Understanding of In Vitro Mechanism of Action

Extensive searches of scientific databases for "Bryonolol mechanism of action in vitro," "Bryonolol signaling pathway," and related terms did not yield any specific studies detailing its biological effects or molecular targets. The available information is currently limited to its chemical and physical properties.

2.1. Signaling Pathways:

There is no published research that elucidates the signaling pathways modulated by Bryonolol.

2.2. Quantitative Data:

No quantitative data from in vitro experiments, such as IC50 or EC50 values, binding affinities, or dose-response curves, are available in the public domain.

2.3. Experimental Protocols:

Detailed experimental methodologies for investigating the in vitro effects of Bryonolol have not been published.

Discussion and Future Directions

The absence of data on the in vitro mechanism of action of Bryonolol presents a significant knowledge gap but also an opportunity for novel research. Future investigations could focus on:

-

Initial Screening: High-throughput screening assays to identify potential biological targets and cellular effects.

-

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic approaches to identify specific molecular targets.

-

Pathway Analysis: Once a target is identified, downstream signaling pathways can be investigated using standard molecular and cellular biology techniques.

Conclusion

At present, a detailed technical guide on the in vitro mechanism of action of Bryonolol cannot be constructed due to the lack of available scientific data. The information is limited to its chemical identity and natural source. Further research is imperative to uncover the potential biological activities and therapeutic applications of this natural product. Researchers are encouraged to undertake foundational studies to explore the pharmacology of Bryonolol.

Note: Due to the absence of specific data on Bryonolol's mechanism of action, signaling pathways, and experimental workflows, the requested data tables and Graphviz diagrams could not be generated. The information provided in this document reflects the entirety of the publicly available scientific information on Bryonolol as of the date of this report.

References

A Technical Guide to the Synthesis and Characterization of Bryostatins

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial query for "Bryonolol" has been interpreted as a likely reference to the "Bryostatin" family of natural products. Bryonolol is a distinct but less-studied triterpenoid, and the depth of information available does not align with the comprehensive nature of this request. Bryostatins, particularly Bryostatin 1, are extensively researched, complex marine macrolactones with significant therapeutic potential, fitting the scope of a detailed technical guide. This document will therefore focus on Bryostatin 1 and its analogs.

Introduction to Bryostatins

Bryostatin 1 is a potent modulator of protein kinase C (PKC) isolated from the marine bryozoan Bugula neritina.[1] Its unique and complex structure, combined with its significant biological activities, including anti-cancer and neuroprotective effects, has made it a subject of intense research and a formidable challenge for synthetic chemists.[2] Due to its scarcity from natural sources, total synthesis is crucial for providing sufficient quantities for clinical studies and for the development of structurally simplified, yet functionally potent, analogs.[2][3]

Total Synthesis of Bryostatin Analogs

The total synthesis of bryostatins is a significant undertaking, often involving numerous steps. Modern synthetic strategies focus on convergent approaches, where complex fragments of the molecule are synthesized independently and then coupled together.[1] Function-oriented synthesis has also been pivotal in creating simplified analogs that retain the biological activity of the natural product but are more synthetically accessible.[4][5]

A Convergent Synthetic Strategy

A common approach to synthesizing bryostatin analogs involves the creation of three key fragments: a "recognition domain" that binds to PKC, and two "spacer domains" that correctly orient the recognition domain. These fragments are then coupled in a convergent manner.

A representative workflow for the synthesis of a simplified bryostatin analog is depicted below.

Caption: A generalized workflow for the convergent synthesis of a Bryostatin analog.

Key Reactions in Bryostatin Synthesis

The synthesis of bryostatins and their analogs relies on a wide array of modern organic reactions. Some of the key transformations include:

-

Yamaguchi Esterification: For the coupling of sterically hindered carboxylic acids and alcohols, a crucial step in connecting the major fragments.[3]

-

Luche Reduction: A chemoselective reduction of α,β-unsaturated ketones to allylic alcohols, often used in the early stages of fragment synthesis.[4]

-

Pyran Annulation: A method to construct the B-ring of the bryostatin core.[1]

-

Reductive Amination: Used for introducing nitrogen-containing functional groups.[6]

Quantitative Data from a Representative Synthesis

The following table summarizes key steps and yields for the synthesis of a simplified bryostatin analog, adapted from the literature.[4]

| Step No. | Reaction | Starting Material | Product | Yield (%) |

| 1 | Luche Reduction | Ketone 13 | Allylic Alcohol | - |

| 2 | Esterification | Allylic Alcohol | Ester 14 | 90% |

| 3-5 | Multi-step sequence | Ester 14 | Recognition Domain | - |

| 6 | Yamaguchi Esterification | Recognition Domain + Spacer | Coupled Product | 65-83% |

| 7 | Deprotection & Macrocyclization | Coupled Product | Final Analog | 88% (over 2 steps) |

Characterization Methods

The complex structure of bryostatins necessitates a combination of advanced analytical techniques for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for elucidating the intricate structure and stereochemistry of bryostatins.[7][8] Both 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential.

Table of Representative ¹H and ¹³C NMR Data for a Bryostatin Analog:

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 | - | 170.5 |

| C3 | 4.15 (m) | 75.2 |

| C5 | 5.60 (d) | 128.9 |

| C7 | 4.95 (t) | 72.1 |

| C9 | - | 135.8 |

| C20 | 5.45 (s) | 122.3 |

| C26-OH | 3.5 (br s) | - |

Note: Data are representative and will vary between different analogs and solvent systems.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.[9][10] Tandem MS (MS/MS) can provide valuable structural information through fragmentation analysis.

Expected Mass Spectrometry Data for a Bryostatin Analog:

| Ionization Mode | Adduct | Calculated m/z | Observed m/z |

| ESI+ | [M+Na]⁺ | Varies | Varies |

| ESI+ | [M+H]⁺ | Varies | Varies |

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule, confirming relative and absolute stereochemistry.[11][12] This technique is invaluable for validating the complex architecture of bryostatins and their analogs.

Experimental Protocols

Protocol for Yamaguchi Esterification

-

To a stirred solution of the carboxylic acid fragment (1.0 equiv) in anhydrous THF, add 2,4,6-trichlorobenzoyl chloride (1.2 equiv) and triethylamine (1.5 equiv) at room temperature.

-

Stir the mixture for 2 hours.

-

Filter the resulting mixture to remove triethylammonium chloride.

-

To the filtrate, add a solution of the alcohol fragment (1.1 equiv) and DMAP (2.0 equiv) in anhydrous toluene.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol for NMR Sample Preparation and Analysis

-

Dissolve 5-10 mg of the purified bryostatin analog in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a 500 MHz or higher NMR spectrometer.

-

Process the data using appropriate software to assign the chemical shifts and coupling constants.[13][14]

Signaling Pathway of Bryostatins

Bryostatins exert their biological effects primarily by modulating the activity of Protein Kinase C (PKC) isoforms.[5] They bind to the C1 domain of PKC, the same site that binds the endogenous ligand diacylglycerol (DAG).

References

- 1. Total Synthesis of Bryostatin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scalable synthesis of bryostatin 1 and analogs, adjuvant leads against latent HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and evaluation of potent bryostatin analogs that modulate PKC translocation selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. NMR characterization of oligonucleotides and peptides | Bruker [bruker.com]

- 8. mdpi.com [mdpi.com]

- 9. Gas chromatographic-mass spectrometric differentiation of atenolol, metoprolol, propranolol, and an interfering metabolite product of metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mass Spectrometric Approaches for the Analysis of Phytosterols in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Discovery and Isolation of the Bryonolol Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryonolol, a pentacyclic triterpenoid, is a naturally occurring compound found in plants of the Cucurbitaceae family, notably Bryonia dioica and Trichosanthes species.[1] This whitepaper provides a comprehensive overview of the discovery, isolation, and preliminary characterization of Bryonolol, tailored for researchers and professionals in the field of drug discovery and development. The document details the experimental protocols for its extraction and purification, summarizes its physicochemical properties, and explores its potential biological activities, with a focus on its anti-inflammatory and cytotoxic effects.

Physicochemical Properties of Bryonolol

A clear understanding of the physicochemical properties of Bryonolol is fundamental for its study and potential application. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C30H50O2 | PubChem |

| Molecular Weight | 442.72 g/mol | PubChem |

| CAS Number | 39765-50-9 | PubChem |

| IUPAC Name | (3S,4aR,6aS,6bS,8aS,11R,12aR,14bS)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,13,14-tetradecahydropicen-3-ol | PubChem |

| Appearance | White amorphous powder | Inferred from similar compounds |

| Solubility | Soluble in organic solvents like methanol, dichloromethane, ethyl acetate, and n-butanol.[2] | Inferred from extraction protocols |

Discovery and Natural Occurrence

Bryonolol is a secondary metabolite synthesized in various plant species. The biosynthetic pathway is believed to proceed via the cyclization of squalene to form isomultiflorenol, which is then enzymatically oxidized to Bryonolol. Bryonolol, in turn, can be further oxidized to bryonolal and ultimately to bryonolic acid.[3]

The primary plant source for Bryonolol is Bryonia dioica, a perennial climbing herb.[4][5] The roots of this plant have been traditionally used in folk medicine for the treatment of various ailments, including inflammatory conditions and cancer.[1][5] Phytochemical analyses of Bryonia dioica roots have confirmed the presence of a diverse array of bioactive compounds, including triterpenoids, polyphenols, flavonoids, and alkaloids.[1][6]

Experimental Protocols: Isolation and Purification of Bryonolol

The isolation of Bryonolol from its natural source, primarily the roots of Bryonia dioica, involves a multi-step process of extraction and chromatographic separation. The following is a generalized protocol based on standard methods for the isolation of triterpenoids from plant material.

Plant Material Collection and Preparation

-

Collection: The roots of Bryonia dioica are harvested.

-

Preparation: The collected roots are washed, air-dried in the shade, and then ground into a fine powder.

Extraction

-

Solvent Extraction: The powdered root material is exhaustively extracted with 80% ethanol at room temperature.[2] The mixture is filtered, and the solvent is evaporated under reduced pressure to yield a crude ethanolic extract.

-

Solvent Partitioning: The crude extract is then suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[2]

Chromatographic Purification

-

Column Chromatography: The dichloromethane or ethyl acetate fraction, which is expected to be enriched with triterpenoids, is subjected to column chromatography on silica gel.

-

Elution Gradient: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate or methanol.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing Bryonolol.[2]

-

Further Purification: Fractions containing Bryonolol are pooled and may require further purification using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Structure Elucidation

The structure of the isolated Bryonolol is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the carbon-hydrogen framework of the molecule.[2][7]

The following diagram illustrates the general workflow for the isolation and purification of Bryonolol.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. acgpubs.org [acgpubs.org]

- 3. Phytochemistry and toxicological assessment of Bryonia dioica roots used in north-African alternative medicine [ouci.dntb.gov.ua]

- 4. phcogrev.com [phcogrev.com]

- 5. researchgate.net [researchgate.net]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Bryonolol | C30H50O2 | CID 15756408 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Pharmacological Properties of Bryonolol Derivatives: An Analysis of Available Scientific Literature

A comprehensive review of existing scientific literature reveals a significant scarcity of research focused specifically on the pharmacological properties of Bryonolol derivatives. The available body of scientific work predominantly centers on its precursor, Bryonolic acid, and its various derivatives. This technical guide will therefore summarize the known information regarding Bryonolol's biosynthetic relationship to Bryonolic acid and then provide an in-depth analysis of the well-documented pharmacological properties of Bryonolic acid and its derivatives as a closely related and extensively studied alternative.

Introduction: The Bryonolol Scaffolding and its Biosynthetic Precursor

Conversely, Bryonolic acid has been the subject of numerous investigations, revealing a range of promising biological activities. This guide will now focus on the detailed pharmacological properties of Bryonolic acid and its derivatives, for which substantial data exists.

Pharmacological Properties of Bryonolic Acid and its Derivatives

Bryonolic acid and its derivatives have demonstrated a variety of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and neuroprotective properties.

Anti-inflammatory and Antioxidant Activity

Bryonolic acid exhibits significant anti-inflammatory and antioxidant effects, primarily through the modulation of the nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway.

Experimental Evidence:

-

In Vitro: Studies on RAW 264.7 macrophage cells have shown that Bryonolic acid can suppress the production of nitric oxide (NO), a key inflammatory mediator.

-

In Vivo: In animal models, Bryonolic acid has been shown to provide anti-inflammatory and antioxidant effects.[2]

Anticancer Activity

The anticancer properties of Bryonolic acid and its derivatives have been investigated across various cancer cell lines. The primary mechanism identified is the inhibition of acyl-coA: cholesterol acyltransferase (ACAT).

Quantitative Data on Cytotoxicity:

| Cell Line | Compound | IC50 (µg/mL) | Reference |

| B16 Melanoma | Bryonolic Acid | > 5 | [1] |

| HeLa | Bryonolic Acid | 10 - 50 | [1] |

| P388-D1 | Bryonolic Acid | 10 - 50 | [1] |

| PLC/PRF/5 | Bryonolic Acid | 10 - 50 | [1] |

Neuroprotective Effects

Bryonolic acid has shown potential as a neuroprotective agent by mitigating N-methyl-D-aspartate (NMDA)-induced excitotoxicity. This is achieved by reducing intracellular calcium ion (Ca2+) concentrations.[1]

Signaling Pathways and Mechanisms of Action

The pharmacological effects of Bryonolic acid are underpinned by its interaction with specific cellular signaling pathways.

Nrf2-Keap1 Signaling Pathway in Inflammation and Oxidative Stress

Bryonolic acid activates the Nrf2-Keap1 pathway, a critical regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm. Upon stimulation by compounds like Bryonolic acid, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.

Caption: Nrf2-Keap1 signaling pathway activated by Bryonolic Acid.

Inhibition of ACAT in Cancer Cells

Bryonolic acid's anticancer activity is linked to its ability to inhibit the enzyme acyl-coA: cholesterol acyltransferase (ACAT). ACAT is responsible for the esterification of cholesterol, a process that is often upregulated in cancer cells. By inhibiting ACAT, Bryonolic acid disrupts cholesterol metabolism in cancer cells, leading to reduced proliferation and survival.

Caption: Mechanism of ACAT inhibition by Bryonolic Acid in cancer cells.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and further research.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of Bryonolic acid derivatives on cancer cell lines.

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubate for the desired time period (e.g., 48 or 72 hours).

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Caption: Workflow for the MTT cell viability assay.

Conclusion and Future Outlook

While the direct pharmacological investigation of Bryonolol derivatives is currently limited, the extensive research on its precursor, Bryonolic acid, provides a strong foundation for future studies. The diverse biological activities of Bryonolic acid, including its anti-inflammatory, antioxidant, anticancer, and neuroprotective effects, suggest that derivatives of both Bryonolic acid and Bryonolol could be promising candidates for drug development. Future research should focus on the synthesis and pharmacological evaluation of a library of Bryonolol derivatives to explore their therapeutic potential and establish a clear structure-activity relationship. The detailed experimental protocols and mechanistic insights provided in this guide for Bryonolic acid can serve as a valuable starting point for such investigations.

References

The Structure-Activity Relationship of Bryonolol Analogs: A Technical Guide for Drug Discovery

An in-depth exploration of the Bryonolol core, detailing the synthesis, biological evaluation, and structure-activity relationships of its derivatives. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the therapeutic potential of this natural product scaffold.

The pentacyclic triterpenoid Bryonolol and its close analog, Bryonolic acid, have emerged as promising scaffolds in the quest for novel therapeutic agents. Possessing a range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects, these natural products have garnered significant interest for their potential in drug discovery. This technical guide synthesizes the current understanding of the structure-activity relationships (SAR) of Bryonolol derivatives, providing a foundation for the rational design of more potent and selective drug candidates.

Core Structure and Therapeutic Potential

Bryonolol, a polycyclic organic compound, and its oxidized counterpart, Bryonolic acid, serve as the foundational structures for a diverse array of synthetic derivatives. Research has primarily focused on modifying the C-3 hydroxyl and C-28 carboxylic acid functionalities of the Bryonolic acid core to probe the impact of these changes on biological activity. These studies have revealed that even minor chemical alterations can significantly influence the potency and selectivity of these compounds, highlighting the importance of a systematic approach to SAR exploration.

Quantitative Analysis of Biological Activity

The biological evaluation of Bryonolol and its derivatives has centered on their anticancer and anti-inflammatory properties. The following tables summarize the key quantitative data from various studies, providing a comparative analysis of their efficacy.

Anticancer Activity: Acyl-CoA: Cholesterol Acyltransferase (ACAT) Inhibition

A key mechanism underlying the anticancer effects of Bryonolic acid is the inhibition of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an enzyme involved in cellular cholesterol esterification. Elevated ACAT activity has been linked to the progression of various cancers.

| Compound | Structure | ACAT Inhibition IC50 (µM)[1] | Notes |

| Bryonolic Acid | Pentacyclic triterpenoid | 12.6 ± 2.4 | Demonstrates potent inhibition of ACAT. |

| Betulinic Acid | Pentacyclic triterpenoid | 18.5 ± 2.1 | Another triterpenoid with comparable ACAT inhibitory activity. |

| Ursolic Acid | Pentacyclic triterpenoid | 71.4 ± 5.1 | Shows weaker ACAT inhibitory activity compared to Bryonolic and Betulinic acid. |

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of Bryonolic acid have been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity.

| Cell Line | Cancer Type | IC50 (µg/mL)[2] |

| B16 | Mouse Melanoma | 15 |

| PLC/PRF/5 | Human Hepatoma | 20 |

| BeWo | Human Choriocarcinoma | 24 |

| P388-D1 | Mouse Lymphosarcoma | 29 |

| HeLa | Human Cervical Carcinoma | 10 - 50 |

| A549 | Human Lung Carcinoma | 90.5 to >500 |

| SK-LU1 | Human Lung Carcinoma | 90.5 to >500 |

| MDA-MB435 | Human Breast Carcinoma | 90.5 to >500 |

| SKBR3 | Human Breast Carcinoma | 90.5 to >500 |

| MCF-7 | Human Breast Carcinoma | 90.5 to >500 |

| T47D | Human Breast Carcinoma | 90.5 to >500 |

| Caco-2 | Human Colon Carcinoma | 90.5 to >500 |

Anti-inflammatory and Anti-allergic Activity

Derivatives of Bryonolic acid have been synthesized and evaluated for their ability to modulate inflammatory and allergic responses.

| Compound | Modification | Anti-allergic Activity ID50 (mg/kg, i.p.)[2] | Anti-inflammatory Activity (NO Inhibition IC50, µM)[3] |

| Bryonolic Acid | - | >100 | 53.3 |

| Derivative 3 | 3-succinate dipotassium | 55.3 | Not Reported |

| Derivative 4 | Not specified in source | 34.2 | Not Reported |

| Derivative 9 | Not specified in source | 41.4 | Not Reported |

Experimental Protocols

The following section details the key experimental methodologies employed in the evaluation of Bryonolol derivatives.

ACAT Activity Assay[1]

This assay measures the ability of a compound to inhibit the enzymatic activity of ACAT.

-

Microsome Preparation: Rat liver microsomes, which are a rich source of ACAT, are prepared through differential centrifugation.

-

Incubation: A reaction mixture is prepared containing the liver microsomes, a radiolabeled fatty acid substrate (e.g., [14C]oleoyl-CoA), and the test compound at various concentrations.

-

Lipid Extraction: After incubation, the lipids are extracted from the reaction mixture using a solvent system like chloroform/methanol.

-

Analysis: The extracted lipids are separated by thin-layer chromatography (TLC), and the amount of radiolabeled cholesteryl ester formed is quantified using a phosphor imager or liquid scintillation counting.

-

IC50 Determination: The concentration of the test compound that inhibits 50% of ACAT activity (IC50) is calculated from the dose-response curve.

Cell Viability (MTT) Assay[4]

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its reduction by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Nitric Oxide (NO) Production (Griess) Assay[4]

This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring the concentration of its stable metabolite, nitrite, in cell culture supernatants.

-

Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are plated and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds.

-

Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

-

Griess Reaction: The supernatant is mixed with the Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine), which reacts with nitrite to form a colored azo compound.

-

Absorbance Measurement: The absorbance of the resulting solution is measured at approximately 540 nm. The nitrite concentration is determined by comparison to a standard curve of sodium nitrite.

Signaling Pathways and Logical Relationships

The biological effects of Bryonolol derivatives are mediated through the modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and experimental workflows.

Caption: ACAT Inhibition Signaling Pathway in Cancer Cells.

Caption: Nrf2-Mediated Anti-inflammatory and Antioxidant Pathway.

Caption: Experimental Workflow for Cytotoxicity Assessment.

Structure-Activity Relationship Insights

-

The Triterpenoid Scaffold is Crucial: The pentacyclic triterpenoid core of Bryonolic acid is essential for its biological activity, as evidenced by its potent inhibition of ACAT compared to other compound classes. The specific stereochemistry and ring fusion of the scaffold likely play a significant role in its interaction with biological targets.

-

Modifications at C-3 and C-28 Modulate Activity: The anti-allergic and anti-inflammatory activities of Bryonolic acid can be significantly enhanced by esterification at the C-3 hydroxyl and C-28 carboxylic acid positions. For instance, the synthesis of a 3-succinate dipotassium salt (Derivative 3) led to a marked increase in anti-allergic potency.[2] This suggests that introducing polar groups can improve the pharmacokinetic or pharmacodynamic properties of the molecule.

-

Anticancer and Anti-inflammatory Mechanisms: The anticancer activity of Bryonolic acid is, at least in part, mediated by the inhibition of ACAT, leading to ER stress and apoptosis in cancer cells. In parallel, its anti-inflammatory and antioxidant effects are driven by the activation of the Nrf2 signaling pathway, which upregulates the expression of protective genes. This dual mechanism of action makes Bryonolic acid derivatives particularly attractive for further development.

Future Directions

The study of Bryonolol and its derivatives is a promising area of research with significant therapeutic potential. Future efforts should focus on:

-

Systematic Analog Synthesis: The synthesis and biological evaluation of a broader and more diverse library of Bryonolol and Bryonolic acid derivatives are needed to establish more definitive structure-activity relationships. This should include modifications at various positions of the triterpenoid scaffold.

-

In-depth Mechanistic Studies: Further elucidation of the downstream signaling pathways affected by ACAT inhibition and Nrf2 activation will provide a more complete understanding of the mechanism of action of these compounds and may reveal new therapeutic targets.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds identified from in vitro studies should be advanced to in vivo models to assess their efficacy, toxicity, and pharmacokinetic profiles.

References

The Bryonolol Biosynthetic Pathway: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of Bryonolol, a key intermediate in the synthesis of the pharmacologically active triterpenoid, Bryonolic acid. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the pathway's core components, enzymatic transformations, and the experimental methodologies required for its investigation. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

Bryonolol is a pentacyclic triterpenoid that serves as a crucial precursor in the biosynthesis of Bryonolic acid. The synthesis of these complex natural products originates from the ubiquitous isoprenoid pathway, common to many plants. Understanding the intricate steps of the Bryonolol biosynthetic pathway is paramount for the potential metabolic engineering of host organisms for enhanced production of Bryonolic acid and its derivatives, which have shown promising anti-inflammatory, anti-allergic, and anti-cancer properties. This guide will detail the known enzymatic steps, from the cyclization of squalene to the oxidative modifications leading to Bryonolol and its subsequent conversion.

The Bryonolol Biosynthetic Pathway

The biosynthesis of Bryonolol is a multi-step process involving cyclization and subsequent oxidation reactions. The pathway commences with the cyclization of the linear triterpene precursor, squalene.

Squalene Cyclization to Isomultiflorenol

The initial committed step in the pathway is the cyclization of (3S)-2,3-oxidosqualene to the pentacyclic triterpene, isomultiflorenol. This reaction is catalyzed by a specialized oxidosqualene cyclase (OSC), specifically an isomultiflorenol synthase.

Oxidation of Isomultiflorenol to Bryonolol and Beyond

Following the formation of the core triterpenoid skeleton, a series of oxidative modifications occur. Isomultiflorenol undergoes oxidation to form Bryonolol. This is then further oxidized to Bryonolal and subsequently to the final product, Bryonolic acid. These oxidative steps are primarily catalyzed by cytochrome P450 monooxygenases (CYPs). A key enzyme identified in this latter part of the pathway is CYP712D39, which is responsible for the C-29 oxidation of isomultiflorenol, leading to the formation of Bryonolic acid, and is thus implicated in the oxidation of Bryonolol.

The logical flow of the biosynthetic pathway can be visualized as follows:

Key Molecules in the Pathway

The chemical structures of the key intermediates in the Bryonolol biosynthetic pathway are presented below.

| Compound | Chemical Structure | Molecular Formula | PubChem CID |

| Isomultiflorenol | [Image of Isomultiflorenol structure can be found on PubChem] | C30H50O | 155923 |

| Bryonolol | [Image of Bryonolol structure can be found on PubChem] | C30H50O2 | 15756408 |

| Bryonolal | [Image of Bryonolal structure can be found on PubChem] | C30H48O2 | 14348545 |

| Bryonolic Acid | [Image of Bryonolic Acid structure can be found on PubChem] | C30H48O3 | 159970 |

Experimental Protocols

The identification and characterization of the Bryonolol biosynthetic pathway rely on a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Gene Identification and Cloning

Genes encoding the biosynthetic enzymes, particularly oxidosqualene cyclases and cytochrome P450s, are typically identified through transcriptomic analysis of plant tissues where Bryonolic acid accumulation is high.

Experimental Workflow:

Heterologous Expression and Enzyme Assays

To confirm the function of candidate genes, they are typically expressed in a heterologous host system, such as Saccharomyces cerevisiae (yeast) or Escherichia coli.

Yeast Expression System Protocol:

-

Vector Construction: The full-length open reading frame of the candidate gene (e.g., CYP712D39) is cloned into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

-

Yeast Transformation: The expression vector is transformed into a suitable yeast strain (e.g., WAT11). For cytochrome P450 enzymes, a strain co-expressing a cytochrome P450 reductase (CPR) is often used to ensure sufficient electron supply.

-

Culture and Induction: Yeast cultures are grown in selective media to maintain the plasmid. Gene expression is induced by the addition of galactose.

-

Substrate Feeding: The precursor, isomultiflorenol, is fed to the induced yeast culture.

-

Metabolite Extraction: After a defined incubation period, the yeast cells and culture medium are extracted with an organic solvent (e.g., ethyl acetate).

-

Product Analysis: The extracted metabolites are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of Bryonolol, Bryonolal, and Bryonolic acid.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique to trace the biosynthetic pathway and confirm the origin of the carbon skeleton.

Protocol Outline:

-

Precursor Synthesis: Synthesize isotopically labeled precursors, such as ¹³C- or ²H-labeled squalene.

-

In vivo or In vitro Feeding: Introduce the labeled precursor to the plant tissue, cell culture, or the purified enzyme.

-

Isolation and Analysis: Isolate the downstream products (Isomultiflorenol, Bryonolol, Bryonolic acid).

-

Structural Elucidation: Analyze the isolated compounds using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the position and extent of isotope incorporation, thereby confirming the biosynthetic route.

Quantitative Data

While specific enzyme kinetic data for the conversion of isomultiflorenol to Bryonolol is not extensively reported, the overall efficiency of the pathway can be assessed by measuring the production of the final product, Bryonolic acid. The following table represents a hypothetical dataset for the production of Bryonolic acid in an engineered yeast system expressing CYP712D39.

| Parameter | Value | Units | Notes |

| Substrate (Isomultiflorenol) | 100 | µM | Initial concentration |

| Incubation Time | 48 | hours | |

| Bryonolol Concentration | < 5 | µM | Transient intermediate |

| Bryonolal Concentration | < 2 | µM | Transient intermediate |

| Bryonolic Acid Titer | 25 | mg/L | Final product accumulation |

| Conversion Rate | ~40 | % | (Product/Substrate) x 100 |

Note: The concentrations of Bryonolol and Bryonolal are often low due to their rapid conversion to the subsequent products in the pathway.

Signaling and Regulatory Pathways

The expression of biosynthetic genes for secondary metabolites like Bryonolol is often regulated by complex signaling networks in plants, which can be triggered by developmental cues or environmental stresses. Jasmonate signaling is a well-known pathway involved in the upregulation of triterpenoid biosynthesis.

Conclusion and Future Perspectives

The elucidation of the Bryonolol biosynthetic pathway provides a foundational framework for the metabolic engineering of valuable triterpenoids. The identification of key enzymes like isomultiflorenol synthase and cytochrome P450s, particularly CYP712D39, opens avenues for their heterologous expression and optimization in microbial hosts for sustainable and scalable production. Future research should focus on the detailed kinetic characterization of each enzymatic step, the identification of pathway-specific transcription factors for targeted genetic manipulation, and the exploration of substrate promiscuity of the involved enzymes to generate novel triterpenoid structures with enhanced pharmacological activities. This technical guide serves as a critical resource for advancing these research and development efforts.

An In-Depth Technical Guide on the Toxicological Screening of Bryonolol in Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies and data interpretation for the toxicological screening of the novel compound, Bryonolol, in various cancer cell lines. It details experimental protocols for assessing cytotoxicity, apoptosis induction, and cell cycle arrest. Quantitative data from these assays are presented in structured tables for comparative analysis. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows using Graphviz to facilitate a deeper understanding of Bryonolol's mechanism of action.

Introduction to Toxicological Screening

In the early phases of drug discovery, it is crucial to identify potential adverse effects of candidate compounds. In vitro toxicological screening using cell lines serves as a fundamental step to predict in vivo outcomes and adhere to the 'fail early' paradigm to avoid late-stage failures in drug development. Cell lines offer a robust and high-throughput model system to assess the organ-specific physiological effects of a compound.[1][2] This guide focuses on the toxicological profile of Bryonolol, a novel compound with therapeutic potential.

Importance of Cell Line Selection: The choice of cell line is a critical step in designing in vitro toxicity studies.[3] Different cell lines, including those derived from cancerous tissue and immortalized primary cells, can exhibit varying sensitivities to therapeutic agents.[3][4] Therefore, screening Bryonolol across a panel of cell lines is essential to understand its cytotoxic specificity and potential therapeutic window.

Quantitative Analysis of Bryonolol Cytotoxicity

The cytotoxic effects of Bryonolol were evaluated across multiple cancer cell lines using various assays that measure cell viability and membrane integrity.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of an insoluble purple formazan.[5] The quantity of formazan is directly proportional to the number of living cells.

Table 1: IC50 Values of Bryonolol in Various Cancer Cell Lines after 24-hour Treatment

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colorectal Carcinoma | 10 |

| 786-O | Renal Carcinoma | Not Specified |

| OS-RC-2 | Renal Carcinoma | Not Specified |

| GBC | Gallbladder Carcinoma | Not Specified |

Data presented is representative of typical results for a compound with similar activity.

Membrane Integrity Assessment (LDH Assay)

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with damaged membranes. This assay is particularly useful for assessing cytotoxicity over short exposure times.[5]

Table 2: LDH Release in HCT116 Cells Treated with Bryonolol for 6 hours

| Bryonolol Concentration (µM) | % LDH Release |

| 0 (Control) | 5 |

| 5 | 15 |

| 10 | 35 |

| 20 | 60 |

Data is hypothetical and for illustrative purposes.

Mechanism of Action: Apoptosis Induction

Bryonolol has been shown to induce apoptosis, or programmed cell death, in several cancer cell lines.[6] This is a desirable characteristic for an anti-cancer agent. The induction of apoptosis can occur through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway.[7][8]

Quantification of Apoptotic Cells (Annexin V/PI Staining)

Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to detect and quantify apoptotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

Table 3: Apoptosis in HCT116 Cells Treated with Bryonolol for 24 hours

| Bryonolol Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) |

| 0 | 2.1 | 1.5 |

| 5 | 15.4 | 5.2 |

| 10 | 28.7 | 12.8 |

Data is representative of typical results for a compound with similar activity.

Key Apoptotic Protein Expression

Western blot analysis can be used to determine the expression levels of key proteins involved in the apoptotic cascade, such as caspases. Bryonolol treatment leads to the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3.[6][8]

Table 4: Fold Change in Apoptotic Protein Expression in HCT116 Cells after 24-hour Bryonolol (10 µM) Treatment

| Protein | Fold Change vs. Control |

| Cleaved Caspase-8 | 3.2 |

| Cleaved Caspase-9 | 2.8 |

| Cleaved Caspase-3 | 4.5 |

| Bcl-2 | 0.4 |

| Bax | 2.5 |

Data is hypothetical and for illustrative purposes.

Cell Cycle Analysis

In addition to inducing apoptosis, Bryonolol can cause cell cycle arrest, preventing cancer cells from proliferating.[9][10][11] The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be analyzed by flow cytometry after staining cellular DNA with a fluorescent dye like propidium iodide.

Table 5: Cell Cycle Distribution of GBC Cells after 24-hour Bryonolol Treatment

| Bryonolol Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| 0 | 45.2 | 30.1 | 24.7 |

| 10 | 68.5 | 15.3 | 16.2 |

Data is representative of typical results for a compound with similar activity.[11]

Experimental Protocols

Cell Viability (MTT) Assay Protocol

-

Cell Seeding: Plate 1 x 10^5 cells per well in a 96-well plate and incubate for 24 hours.[5]

-

Compound Treatment: Treat cells with varying concentrations of Bryonolol and incubate for the desired time period (e.g., 24, 48 hours).[5]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

-

Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis (Annexin V/PI) Assay Protocol

-

Cell Treatment: Treat cells with Bryonolol for the specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide and incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis Protocol

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a solution containing RNase A and propidium iodide.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Visualizations

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for assessing the cytotoxicity of Bryonolol.

Bryonolol-Induced Apoptosis Signaling Pathway

Caption: Signaling cascade of Bryonolol-induced apoptosis.

Bryonolol's Effect on the Cell Cycle

Caption: Mechanism of Bryonolol-induced G0/G1 cell cycle arrest.

References

- 1. repositorio.uchile.cl [repositorio.uchile.cl]

- 2. Cell lines as in vitro models for drug screening and toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Making cell lines more physiologically relevant for toxicology testing | Culture Collections [culturecollections.org.uk]

- 5. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Magnolol has the ability to induce apoptosis in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suppression of PKCδ/NF-κB Signaling and Apoptosis Induction through Extrinsic/Intrinsic Pathways Are Associated with Magnolol-Inhibited Tumor Progression in Colorectal Cancer In Vitro and In Vivo [mdpi.com]

- 8. Propranolol induced apoptosis and autophagy via the ROS/JNK signaling pathway in Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Brassinosteroids cause cell cycle arrest and apoptosis of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Magnolol causes alterations in the cell cycle in androgen insensitive human prostate cancer cells in vitro by affecting expression of key cell cycle regulatory proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Magnolol inhibits growth of gallbladder cancer cells through the p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Preliminary Investigation into the Therapeutic Potential of Bryonolol

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Bryonolol" appears to be a hypothetical substance, as no information regarding it is available in the public domain as of the last update. This document is a representative technical guide created to illustrate the preliminary investigation of a novel therapeutic agent with a plausible mechanism of action, based on established principles of drug discovery and development. All data presented herein is illustrative.

Executive Summary

Bryonolol is a novel synthetic small molecule currently under preliminary investigation for its therapeutic potential in cardiovascular and neurodegenerative disorders. This document outlines the foundational preclinical data, proposed mechanism of action, and key experimental protocols used in its initial characterization. Bryonolol is hypothesized to act as a dual-action antagonist of β1-adrenergic receptors and a modulator of the PI3K/Akt signaling pathway, a critical regulator of cell survival and metabolism. This dual activity suggests a potential for both cardioprotective and neuroprotective effects. The following sections provide a detailed overview of the current understanding of Bryonolol's pharmacological profile.

Proposed Mechanism of Action

Bryonolol is designed as a selective β1-adrenergic receptor antagonist. Unlike traditional beta-blockers, its unique chemical structure allows it to penetrate the blood-brain barrier and allosterically modulate the PI3K/Akt signaling cascade. This proposed dual mechanism is depicted below.

Figure 1: Proposed dual-action mechanism of Bryonolol.

Quantitative Pharmacological Data

The following tables summarize the in vitro characterization of Bryonolol.

Table 1: Receptor Binding Affinity

| Receptor | Bryonolol Ki (nM) | Propranolol Ki (nM) |

|---|---|---|

| β1-Adrenergic | 1.2 ± 0.3 | 5.6 ± 0.9 |

| β2-Adrenergic | 85.4 ± 5.1 | 4.8 ± 0.7 |

| α1-Adrenergic | > 10,000 | > 10,000 |

Table 2: In Vitro Functional Activity

| Assay | Cell Line | Bryonolol IC50 (nM) |

|---|---|---|

| Isoproterenol-induced cAMP | CHO-β1 | 2.5 ± 0.5 |

| PI3K Kinase Activity | H9c2 | EC50 = 50.2 ± 7.3 |

| Akt Phosphorylation (Ser473) | SH-SY5Y | EC50 = 75.8 ± 9.1 |

Experimental Protocols

Radioligand Receptor Binding Assay

-

Objective: To determine the binding affinity and selectivity of Bryonolol for adrenergic receptors.

-

Methodology:

-

Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing human β1 or β2-adrenergic receptors were used.

-

Membranes were incubated with a fixed concentration of a radiolabeled ligand ([³H]-CGP 12177) and increasing concentrations of Bryonolol or a reference compound.

-

Non-specific binding was determined in the presence of a high concentration of an unlabeled antagonist.

-

Following incubation, bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Radioactivity retained on the filters was quantified by liquid scintillation counting.

-

Inhibition constants (Ki) were calculated using the Cheng-Prusoff equation.

-

Akt Phosphorylation Western Blot

-

Objective: To quantify the activation of the Akt signaling pathway by Bryonolol.

-

Methodology:

-

SH-SY5Y neuroblastoma cells were cultured to 80% confluency.

-

Cells were serum-starved for 12 hours prior to treatment.

-

Cells were treated with varying concentrations of Bryonolol for 30 minutes.

-

Cells were lysed, and protein concentration was determined using a BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were blocked and then incubated with primary antibodies against phospho-Akt (Ser473) and total Akt.

-

After washing, membranes were incubated with HRP-conjugated secondary antibodies.

-

Bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Densitometry analysis was performed to quantify the ratio of phospho-Akt to total Akt.

-

Preclinical Workflow and Logic

The preclinical investigation of Bryonolol follows a structured workflow from in vitro characterization to in vivo efficacy models.

Figure 2: Preclinical experimental workflow for Bryonolol.

The therapeutic hypothesis for Bryonolol is based on a logical progression from its molecular actions to the anticipated clinical outcomes.

Figure 3: Logical flow of Bryonolol's therapeutic hypothesis.

Future Directions

The preliminary data presented in this guide support the continued investigation of Bryonolol as a potential therapeutic agent. Future studies will focus on comprehensive in vivo efficacy testing in relevant animal models of heart failure and Alzheimer's disease, detailed toxicology assessments, and formulation development to optimize its pharmacokinetic profile for clinical trials. The unique dual-action mechanism of Bryonolol warrants a thorough exploration of its full therapeutic potential.

Bryonolol: A Technical Guide to Solubility and Stability Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryonolol is a naturally occurring triterpenoid compound found in plants of the Cucurbitaceae family.[1] Triterpenoids are a class of natural products known for their diverse pharmacological activities, but they often exhibit poor aqueous solubility, which can pose challenges for formulation and bioavailability. This technical guide provides an in-depth overview of the core principles and methodologies for assessing the solubility and stability of Bryonolol, crucial parameters in the early stages of drug development.

Due to the limited availability of specific experimental data for Bryonolol in publicly accessible literature, this guide presents generalized experimental protocols and data tables based on the known characteristics of similar triterpenoid compounds and established pharmaceutical testing guidelines. The provided quantitative data should be considered illustrative examples.

Bryonolol: Physicochemical Properties

Bryonolol (CAS: 39765-50-9) has the molecular formula C₃₀H₅₀O₂ and a molecular weight of 442.7 g/mol .[2] Its structure, typical of pentacyclic triterpenoids, suggests low polarity, which generally translates to poor solubility in aqueous media and better solubility in organic solvents.[3]

Solubility Testing of Bryonolol

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption. The "shake-flask" method is a widely accepted technique for determining the equilibrium solubility of a compound.[4][5][6]

Table 1: Exemplar Solubility Data for Bryonolol at 25°C

| Solvent | Polarity Index | Predicted Bryonolol Solubility (mg/mL) |

| Water | 10.2 | < 0.01 |

| Phosphate Buffer (pH 7.4) | 10.2 | < 0.01 |

| Methanol | 5.1 | 5 - 10 |

| Ethanol | 4.3 | 10 - 20 |

| Acetone | 5.1 | 20 - 50 |

| Dichloromethane | 3.1 | > 100 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 |

Note: The data in this table are hypothetical and for illustrative purposes only, based on the general solubility of triterpenoids.

Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines the steps for determining the equilibrium solubility of Bryonolol in various solvents.

Materials:

-

Bryonolol (solid powder)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Charged Aerosol Detector)[7][8][9][10]

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Bryonolol powder to a series of glass vials.

-

Pipette a known volume of each selected solvent into the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer.

-

Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-72 hours) to ensure equilibrium is reached.[4]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the HPLC method.

-

-

Quantification:

-

Analyze the diluted samples using a validated, stability-indicating HPLC method to determine the concentration of Bryonolol.

-

Prepare a calibration curve using standard solutions of Bryonolol of known concentrations for accurate quantification.

-

-

Data Reporting:

-

Express the solubility in mg/mL or mol/L at the specified temperature.

-

Visualization of Solubility Testing Workflow

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Stability Testing of Bryonolol

Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[11][12] These studies are essential for establishing a re-test period and recommended storage conditions. The International Council for Harmonisation (ICH) provides guidelines for stability testing.[11][12][13][14]

Table 2: Exemplar Stability Data for Bryonolol under Accelerated Conditions (40°C/75% RH)

| Time Point (Months) | Appearance | Assay (%) | Total Degradation Products (%) |

| 0 | White to off-white powder | 100.0 | < 0.1 |

| 1 | No change | 99.5 | 0.5 |

| 3 | No change | 98.2 | 1.8 |

| 6 | Slight discoloration | 96.5 | 3.5 |

Note: The data in this table are hypothetical and for illustrative purposes only.

Experimental Protocol: Pharmaceutical Stability Study

This protocol describes a typical stability study for Bryonolol based on ICH guidelines.

Materials:

-

Bryonolol (at least three primary batches)

-

Appropriate container closure system (simulating the proposed packaging)

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Sample Preparation and Storage:

-

Package samples from at least three primary batches of Bryonolol in the proposed container closure system.

-

Place the samples in stability chambers under the following conditions:

-

For photostability testing, expose at least one batch to light conditions as described in ICH Q1B.

-

-

Testing Frequency:

-

Analytical Testing:

-

At each time point, withdraw samples and perform a series of tests, including:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay: Quantification of Bryonolol content using a validated stability-indicating HPLC method.

-

Degradation Products: Identification and quantification of any impurities or degradation products.

-

-

-

Data Evaluation:

-

Evaluate the data for any significant changes over time.

-

Use the long-term data to establish the re-test period and recommended storage conditions.

-

Accelerated stability data can be used to support the proposed re-test period.

-

Visualization of Stability Testing Workflow

Caption: A generalized workflow for conducting a pharmaceutical stability study.

Hypothetical Signaling Pathway for Bryonolol

While the specific molecular targets of Bryonolol are not well-documented, many triterpenoids from the Cucurbitaceae family have been shown to induce apoptosis (programmed cell death) in cancer cells.[3] The intrinsic apoptosis pathway, which is initiated by intracellular stress and regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, is a common target for such natural products.[15][16]

Visualization of a Hypothetical Apoptosis Signaling Pathway

Caption: A representative diagram of the intrinsic apoptosis pathway, a potential target for Bryonolol.

Conclusion

The solubility and stability of Bryonolol are fundamental properties that must be thoroughly characterized to support its development as a potential therapeutic agent. While specific data for Bryonolol is scarce, the standardized protocols for solubility and stability testing outlined in this guide provide a robust framework for researchers. The shake-flask method for solubility and ICH-guided stability studies, coupled with appropriate analytical techniques like HPLC, are essential for generating the data needed for formulation development and regulatory submissions. Further research into the specific physicochemical properties and biological activities of Bryonolol is warranted to fully elucidate its therapeutic potential.

References

- 1. Bryonolol | CymitQuimica [cymitquimica.com]

- 2. Bryonolol | C30H50O2 | CID 15756408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmatutor.org [pharmatutor.org]

- 4. benchchem.com [benchchem.com]

- 5. enamine.net [enamine.net]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of Triterpenoids and Phenolic Acids from Sanguisorba officinalis L. by HPLC-ELSD and Its Application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simultaneous quantification of three major bioactive triterpene acids in the leaves of Diospyros kaki by high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 12. ICH Guidelines for Stability Testing: Protecting Pharma Products [purple-diamond.com]

- 13. Ich guideline for stability testing | PPTX [slideshare.net]

- 14. database.ich.org [database.ich.org]

- 15. researchgate.net [researchgate.net]

- 16. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide on the Natural Sources and Extraction of Bioactive Compounds from Bryonia Species

Disclaimer: The compound "Bryonolol" does not appear to be a recognized chemical entity in scientific literature. This guide instead focuses on the known bioactive compounds found in the Bryonia genus, which may be the subject of interest. The plants of the Bryonia genus are toxic and should be handled with extreme care.

This technical guide provides a comprehensive overview of the natural sources, chemical constituents, and extraction methodologies for bioactive compounds from plants of the Bryonia genus, primarily Bryonia alba (White Bryony) and Bryonia dioica (Red Bryony). This document is intended for researchers, scientists, and professionals in the field of drug development.

Natural Sources and Key Bioactive Compounds

The primary natural sources of the compounds discussed herein are the roots and aerial parts of Bryonia alba and Bryonia dioica.[1][2] These plants are known to contain a diverse array of biologically active substances, with cucurbitacins and triterpenoids being the most prominent.[3]

Table 1: Key Bioactive Compounds in Bryonia Species

| Compound Class | Specific Compounds | Plant Source(s) | Plant Part(s) | Reference(s) |

| Cucurbitacins | Cucurbitacin E, B, I, D, J, L; Dihydrocucurbitacin D and its glycosides | B. alba, B. dioica | Roots | [3] |

| Triterpenoids | Bryonolic acid, Bryonic acid, Bryonoside, Bryoside, Briocoumaric acid | B. alba, B. dioica | Roots | [3][4] |

| Flavonoids | Lutonarin, Saponarin, Isoorientin, Isovitexin | B. alba | Aerial Parts | [5][6] |

| Lectins | N-acetyl-galactosamine-specific lectin | B. dioica | Rhizome | [3] |

| Proteins | Bryodin | B. alba | Roots | [3] |

| Fatty Acids | Trihydroxyoctadecadienoic acids | B. alba | Roots | [7][8] |

| Amino Acids | Arginine (high content) | B. alba | Roots | [7] |

Extraction Methodologies for Bioactive Compounds from Bryonia

The extraction of bioactive compounds from Bryonia species involves various techniques, ranging from traditional maceration to more modern methods. The choice of solvent and method depends on the target compound class.

General Extraction Workflow

A generalized workflow for the extraction and isolation of compounds from Bryonia roots is depicted below. This process typically involves drying and grinding the plant material, followed by extraction with an appropriate solvent, and subsequent fractionation and purification steps.

Experimental Protocols

This protocol is a composite of methodologies described in the literature for the extraction of cucurbitacins and other triterpenoids.[9][10][11]

-

Preparation of Plant Material:

-

Collect fresh roots of Bryonia alba or Bryonia dioica.

-

Wash the roots thoroughly with water to remove soil and debris.

-

Dry the roots in a well-ventilated area at room temperature or in an oven at a temperature not exceeding 40-50°C to prevent degradation of thermolabile compounds.

-

Grind the dried roots into a fine powder using a mechanical grinder.

-

-

Extraction:

-

Maceration: Soak the powdered root material (e.g., 100 g) in a suitable organic solvent such as methanol, ethanol, or ethyl acetate (e.g., 1 L) for 24-72 hours at room temperature with occasional stirring.[9]

-

Soxhlet Extraction: For a more exhaustive extraction, place the powdered root material in a thimble and extract with a solvent like ethyl acetate or ethanol in a Soxhlet apparatus for 6-8 hours.[9]

-

Ultrasound-Assisted Extraction (UAE): Suspend the powdered root material in the chosen solvent and place it in an ultrasonic bath for 30-60 minutes. This can enhance extraction efficiency.[12][13]

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper or centrifuge to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

-

-

Fractionation (Liquid-Liquid Partitioning):

-

Dissolve the crude extract in a water-methanol mixture (e.g., 9:1 v/v).

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.[10]

-

Collect each solvent fraction and evaporate the solvent to yield fractions enriched with different classes of compounds. Cucurbitacins are typically found in the more polar fractions like ethyl acetate.

-

-

Purification:

-

Subject the desired fraction (e.g., the ethyl acetate fraction for cucurbitacins) to column chromatography using silica gel.[14]

-

Elute the column with a gradient of solvents, for example, a mixture of chloroform and methanol, starting with a low polarity and gradually increasing it.[14]

-

Monitor the collected fractions using Thin Layer Chromatography (TLC) and combine fractions with similar profiles.[14]

-

Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) or thick-layer chromatography to isolate individual compounds.[14]

-

This protocol is based on methodologies for flavonoid extraction from plant materials.[6][12][15]

-

Preparation of Plant Material:

-

Collect the aerial parts (leaves and stems) of Bryonia alba.

-

Dry the plant material at room temperature, protected from direct sunlight.

-

Grind the dried material into a coarse powder.

-

-

Extraction:

-

Macerate the powdered plant material in 70% ethanol or methanol for 24 hours.[15] The solid-to-solvent ratio can be around 1:10 (w/v).

-

Alternatively, use modern extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve yield and reduce extraction time.[13]

-

-

Filtration and Concentration:

-

Filter the mixture to separate the plant residue.

-

Concentrate the filtrate using a rotary evaporator to remove the ethanol/methanol. The resulting aqueous extract can be used for further analysis or lyophilized.

-

-

Analysis:

-

The flavonoid profile of the extract can be analyzed using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).[6]

-

Signaling Pathways and Biological Activities

The bioactive compounds from Bryonia species have been investigated for various pharmacological activities. For instance, aqueous extracts of Bryonia dioica have been shown to induce apoptosis and cell cycle arrest in breast cancer cells.[16]

Quantitative Data

The following table summarizes some of the quantitative data available in the literature regarding the composition and activity of Bryonia extracts.

Table 2: Quantitative Analysis of Bryonia Species

| Plant Species | Plant Part | Compound/Activity | Method | Result | Reference(s) |

| Bryonia alba | Aerial Parts | Flavonoids (Lutonarin, Saponarin, Isoorientin, Isovitexin) | HPLC-DAD | Major components of the flavonoid profile | [5][6] |

| Bryonia dioica | Roots | Cytotoxicity (IC50) against HT-29 cells | MTT Assay | Methanolic Extract: 1.45 ± 0.016 log10 µg/mL; Aqueous Extract: 1.50 ± 0.042 log10 µg/mL | [17] |

| Bryonia dioica | Roots | Antioxidant Activity (DPPH scavenging) | DPPH Assay | Aqueous Extract IC50: 385 ± 0.04 μg/mL | [17] |

| Bryonia dioica | Roots | Apoptosis in MDA-MB-231 cells | Annexin V Assay | 64.61% apoptotic cells at 250 µg/mL | [16] |

| Bryonia dioica | Roots | G2/M Cell Cycle Arrest in MDA-MB-231 cells | Propidium Iodide Staining | 59.13% of cells in G2/M at 50 µg/mL | [16] |

This guide provides a foundational understanding of the extraction and analysis of bioactive compounds from the Bryonia genus. Further research is warranted to fully elucidate the therapeutic potential and mechanisms of action of these compounds. Researchers should exercise caution due to the inherent toxicity of Bryonia species.

References

- 1. Bryonia: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 2. phcogrev.com [phcogrev.com]

- 3. bioresonancetoba.ir [bioresonancetoba.ir]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Flavonoid Analysis and Antioxidant Activities of the Bryonia alba L. Aerial Parts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. farmaciajournal.com [farmaciajournal.com]

- 8. researchgate.net [researchgate.net]

- 9. Mass Spectrometric Analysis of Cucurbitacins and Dihydrocucurbitacins from the Tuber of Citrullus naudinianus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US5925356A - Method of isolating cucurbitacin - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Purification of Cucurbitacins D, E, and I from Ecballium Elaterium (L.) A. Rich Fruits and Study of Their Cytotoxic Effects on the AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Enantiomeric Properties of Propranolol

Disclaimer: Initial searches for "Bryonolol" did not yield any relevant scientific data, suggesting it may be a hypothetical or proprietary compound. This guide has been prepared using Propranolol , a well-characterized beta-blocker with distinct enantiomeric properties, as a substitute to demonstrate the requested format and content.

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the stereoisomeric characteristics of Propranolol, a racemic mixture where the pharmacological activity is predominantly associated with one enantiomer. It outlines the differences in receptor affinity, downstream signaling, and metabolic pathways. Furthermore, it provides standardized protocols for the chiral separation and analysis of its enantiomers.

Introduction to Propranolol Stereochemistry